molecular formula C18H12F3N5O B214828 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Numéro de catalogue B214828
Poids moléculaire: 371.3 g/mol
Clé InChI: ABMVNAXEULXRCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancer. It is an orally available compound that specifically targets the Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of cancer cells.

Mécanisme D'action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of B-cells, including cancerous B-cells. 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile binds to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to have potent inhibitory activity against BTK, with an IC50 value of less than 5 nM. It has also been found to have good oral bioavailability and pharmacokinetic properties in preclinical models. In terms of physiological effects, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and DNA synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is its specificity for BTK, which reduces the potential for off-target effects and toxicity. Additionally, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has shown promising efficacy in preclinical models, suggesting that it may have potential as a therapeutic agent. However, one limitation of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several potential future directions for the research and development of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. One possibility is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies or targeted therapies. Another direction is to explore its potential use in other types of cancer beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, as well as its safety and tolerability in humans.

Méthodes De Synthèse

The synthesis of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an amine with sodium azide in the presence of a copper catalyst. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Applications De Recherche Scientifique

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to effectively inhibit BTK activity, leading to the suppression of cancer cell growth and survival. Furthermore, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been found to enhance the activity of other anticancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

Propriétés

Nom du produit

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Formule moléculaire

C18H12F3N5O

Poids moléculaire

371.3 g/mol

Nom IUPAC

2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15(10-22)16(27)12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,1H3

Clé InChI

ABMVNAXEULXRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

SMILES canonique

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.